Idose, D-
Overview
Description
Idose, D-: is a rare hexose, a six-carbon monosaccharide with an aldehyde group, making it an aldose . It is not naturally occurring but is significant due to its uronic acid, iduronic acid, which is a component of glycosaminoglycans such as dermatan sulfate and heparan sulfate . These glycosaminoglycans play crucial roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-idose involves several steps. One practical method starts with D-glucose, which undergoes a series of reactions to form ido-heptonic acid. This compound is then protected using isopropylidene, followed by Shing silica gel-supported periodate cleavage of the C6-C7 bond. The final step involves selective reduction of C1 and/or C6 to yield D-idose .
Industrial Production Methods: Industrial production of D-idose is challenging due to its instability. advancements in biotechnology, such as the Izumoring strategy, have made it possible to produce D-idose in larger quantities. This involves the use of specific enzymes like xylose isomerase to convert D-sorbose to D-idose, although the equilibrium heavily favors D-sorbose .
Chemical Reactions Analysis
Types of Reactions: D-idose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: D-idose can be oxidized using reagents like nitric acid or hypohalite to form iduronic acid.
Reduction: Reduction of D-idose using sodium borohydride yields alditols.
Substitution: Glycoside formation involves the reaction of D-idose with alcohols in the presence of acid catalysts.
Major Products:
Oxidation: Iduronic acid
Reduction: Alditols
Substitution: Glycosides
Scientific Research Applications
D-idose has several scientific research applications:
Mechanism of Action
The anti-proliferative activity of D-idose is primarily due to its ability to inhibit glucose uptake in cancer cells. This inhibition occurs via a thioredoxin-interacting protein (TXNIP)-independent pathway, leading to reduced cell proliferation . The aldose structure and the presence of the C-6 hydroxy group are crucial for its activity .
Comparison with Similar Compounds
D-glucose: A common hexose and a primary energy source for cells.
D-galactose: Another hexose involved in the formation of lactose.
D-mannose: A hexose important in glycoprotein synthesis.
Uniqueness of D-idose: D-idose is unique due to its instability and rarity. Unlike other hexoses, it is not naturally occurring and is the least stable to acid, base, or heat . Its uronic acid, iduronic acid, is a critical component of glycosaminoglycans, which distinguishes it from other hexoses .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-ZXXMMSQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015881 | |
Record name | D-Idose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5978-95-0, 2152-76-3 | |
Record name | D-Idose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5978-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idose, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Idose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IDOSE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YL114VI04 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | IDOSE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1T50P1RZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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